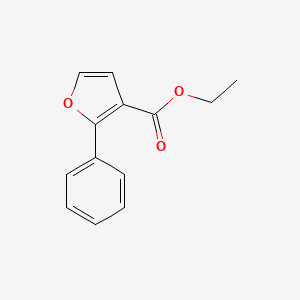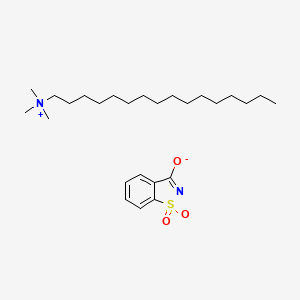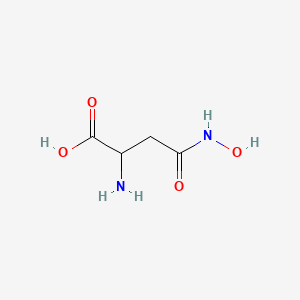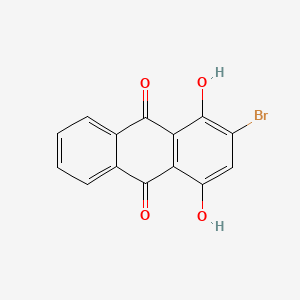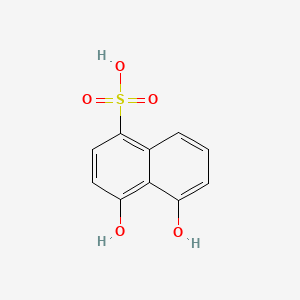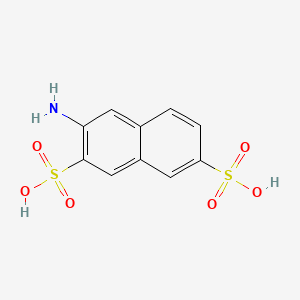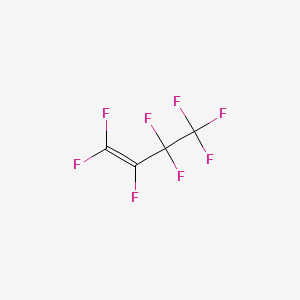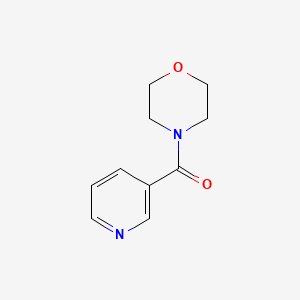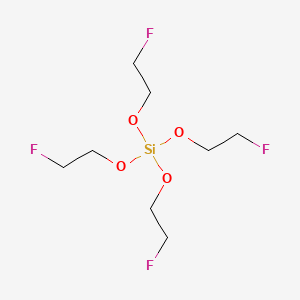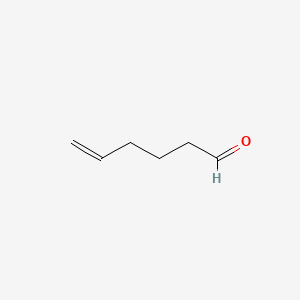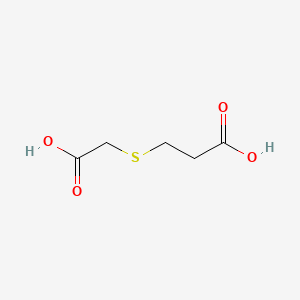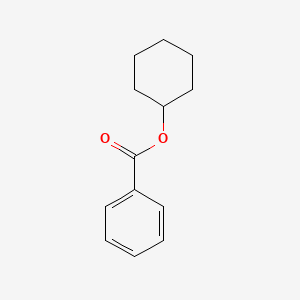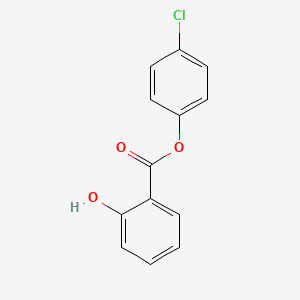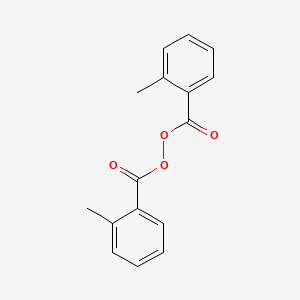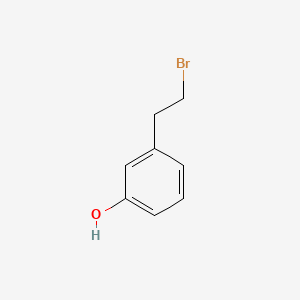
3-(2-Bromoethyl)phenol
概要
説明
“3-(2-Bromoethyl)phenol” is an organic compound with the molecular formula C8H9BrO and a molecular weight of 201.06 . It is a pale-yellow to yellow-brown liquid and is a derivative of phenol, which consists of a benzene ring bonded to a hydroxyl group .
Synthesis Analysis
The synthesis of substituted phenols, such as “3-(2-Bromoethyl)phenol”, can be achieved via ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids can be smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .
Molecular Structure Analysis
The molecular structure of “3-(2-Bromoethyl)phenol” can be represented by the InChI code 1S/C8H9BrO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 . This indicates that the compound consists of a phenol moiety with a bromoethyl group attached .
Chemical Reactions Analysis
Phenols, including “3-(2-Bromoethyl)phenol”, are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone . Phenols can also undergo various reactions such as halogenation, nitration, sulfonation, and Friedel–Crafts reactions .
Physical And Chemical Properties Analysis
Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses . This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The boiling point of phenols increases with an increase in the number of carbon atoms .
科学的研究の応用
Nucleophilic Attack Mechanisms
3-(2-Bromoethyl)phenol plays a role in the study of nucleophilic attacks on π-allyl Pd complexes, leading to the production of various intermediates and final products in chemical synthesis. The use of phenol derivatives in these reactions demonstrates diverse mechanisms and regioselectivity based on substituent types (Organ, Miller, & Konstantinou, 1998).
Micellar Media and Microemulsions
Studies have explored the reactivity of phenols, including 3-(2-Bromoethyl)phenol, in micellar media and microemulsions. These environments significantly affect the reaction yield and reactivity, offering insights into the influence of the medium on chemical reactions (Currie, 2004).
Crystal Structure Analysis
Research on Schiff base compounds, including those derived from 3-(2-Bromoethyl)phenol, provides valuable information on their crystal structures and potential applications. These studies often focus on the synthesis, characterization, and biological activities of these compounds (Wang, Nong, Sht, & Qi, 2008).
Biodegradation Studies
Investigations into the anaerobic biodegradation of brominated phenols like 3-(2-Bromoethyl)phenol have enhanced understanding of environmental processes. These studies assess the impact of various electron acceptors on the biodegradation pathways (Monserrate & Häggblom, 1997).
Catalysis and Chemical Synthesis
Research involving 3-(2-Bromoethyl)phenol extends to its role in catalysis and the synthesis of complex molecules. This includes studies on the formation of specific compounds and the influence of different catalysts on product distribution (Modrogan, Valkenberg, & Hoelderich, 2009).
Copper(II) Complexes and Oxidation Reactions
The formation and characterization of copper(II) complexes involving 3-(2-Bromoethyl)phenol derivatives are of interest for understanding oxidation reactions and potential industrial applications (Roy & Manassero, 2010).
Corrosion Inhibition and Electrochemical Studies
3-(2-Bromoethyl)phenol derivatives are used in studies focusing on corrosion inhibition and electrochemical properties. These investigations provide insights into the protective capabilities of certain compounds in industrial applications (El-Lateef, Abu‐Dief, Abdel‐Rahman, Sañudo, & Aliaga-Alcalde, 2015).
DNA Binding and Urease Inhibition
Studies have shown that derivatives of 3-(2-Bromoethyl)phenol can have significant interactions with DNA, along with applications in urease inhibition and antioxidant properties. These findings are important in the fields of biochemistry and pharmacology (Rasool et al., 2021).
Reactivity with Bromine and Chlorine
Research involving the reaction of bromine and chlorine with phenolic compounds, including 3-(2-Bromoethyl)phenol, contributes to understanding the reactivity of natural organic matter and the formation of disinfection by-products in water treatment (Criquet et al., 2015).
Cleavage of Ethers
The use of 3-(2-Bromoethyl)phenol in the study of ether cleavage, particularly in green chemical methods, is notable for its implications in environmental chemistry and sustainable practices (Boovanahalli, Kim, & Chi, 2004).
Safety And Hazards
“3-(2-Bromoethyl)phenol” should be handled with care. It is advised to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and avoid ingestion . If swallowed, immediate medical assistance should be sought . The product should be handled only in a closed system or with appropriate exhaust ventilation .
将来の方向性
The potential reduction of waste by electrochemical strategies, in comparison to chemical strategies, is an important driving force to their development . Therefore, the search for safe and sustainable methods for the synthesis of bromohydrins, as well as modern and accurate methods for their detection and analysis, will continue .
特性
IUPAC Name |
3-(2-bromoethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGNESVRGGEZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341323 | |
| Record name | 3-(2-Bromoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)phenol | |
CAS RN |
52059-50-4 | |
| Record name | 3-(2-Bromoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

